molecular formula C17H23NO4 B1419204 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid CAS No. 1219175-87-7

1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid

Cat. No. B1419204
M. Wt: 305.4 g/mol
InChI Key: QJJFWVCMROGUPE-UHFFFAOYSA-N
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Description

The compound “1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid” is a type of organic compound. The tert-butoxycarbonyl (Boc) group is a commonly used protective group for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound involves a tert-butoxycarbonyl group, which is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .


Chemical Reactions Analysis

The Boc group is used for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

Scientific Research Applications

Chemical Synthesis

  • Tert-Butoxycarbonylation Reagent : This compound acts as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, enabling chemoselective reactions under mild conditions (Saito, Ouchi, & Takahata, 2006).

  • Synthesis of Functionalized Amino Acid Derivatives : It has been used in the synthesis of a new series of functionalized amino acid derivatives, which were evaluated for their cytotoxicity against human cancer cell lines (Kumar et al., 2009).

Peptide Synthesis

  • Solid-Phase Synthesis of Peptide α-Carboxamides : This compound has been synthesized and utilized as a handle in the solid-phase synthesis of peptide α-carboxamides, showing potential in peptide synthesis applications (Gaehde & Matsueda, 1981).

Crystallography and Molecular Structure

  • Study of Peptide Conformation : The crystal structure of derivatives, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, has been studied to examine the role of N-methylation in peptide conformation (Jankowska et al., 2002).

Organic Chemistry Applications

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The future directions of this compound involve expanding the applicability of amino acid ionic liquids (AAILs). This can be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-13(12-8-5-4-6-9-12)10-7-11-14(18)15(19)20/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJFWVCMROGUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCCC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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